molecular formula C14H16N4O2S2 B2854142 2-(cyclopropylmethoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)isonicotinamide CAS No. 2034358-96-6

2-(cyclopropylmethoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)isonicotinamide

Cat. No.: B2854142
CAS No.: 2034358-96-6
M. Wt: 336.43
InChI Key: OXWJRWZGEVUEDD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)isonicotinamide (CAS 2034358-96-6) is a sophisticated small molecule with a molecular formula of C14H16N4O2S2 and a molecular weight of 336.44 g/mol . This compound features a unique structure that incorporates an isonicotinamide core, a 2-(cyclopropylmethoxy) substituent, and a 5-(ethylthio)-1,3,4-thiadiazol-2-yl amine group, making it a valuable intermediate in medicinal and agrochemical research . Compounds containing the 1,3,4-thiadiazole scaffold are extensively investigated for their potential biological activities . The presence of the thiadiazole ring, a common feature in bioactive molecules, suggests this compound may serve as a key precursor or building block in developing novel active ingredients . Its specific structure indicates potential applications in creating pesticidal agents, as similar heterocyclic amide derivatives are explored for their efficacy in crop protection . Researchers can utilize this compound as a molecular building block for synthesizing more complex derivatives, studying structure-activity relationships (SAR), or exploring new chemical entities in discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-2-21-14-18-17-13(22-14)16-12(19)10-5-6-15-11(7-10)20-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWJRWZGEVUEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(cyclopropylmethoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)isonicotinamide, also known as C14H16N4O2S2, is a chemical compound with potential applications in scientific research.

Overview

This compound is a research compound with a molecular weight of 336.43 and a purity of approximately 95%. The IUPAC name for this compound is 2-(cyclopropylmethoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide.

  • IUPAC Name : 2-(cyclopropylmethoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
  • Molecular Formula : C14H16N4O2S2
  • Molecular Weight : 336.43

Potential Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the provided search results, the search results suggest potential applications based on related compounds and similar structures:

  • IKK-2 Enzyme Inhibitors: Thiophene carboxamides, which share structural similarities, have activity as pharmaceuticals, particularly as IKK-2 enzyme inhibitors . These inhibitors may be used in treating conditions and diseases in humans and animals where IKK-2 inhibition is beneficial, including inflammatory diseases or diseases with an inflammatory component . Specific diseases may include inflammatory arthritides like rheumatoid arthritis, osteoarthritis, spondylitis, and psoriatic arthritis, as well as multiple sclerosis, inflammatory bowel disease, asthma, chronic obstructive pulmonary disease, and cancer .
  • Corrosion Inhibition: 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, a structurally related compound, has been researched for its effects on copper corrosion as a corrosion inhibitor in aerated acidic pickling solutions .

Chemical Reactions Analysis

Functionalization with Ethylthio Group

The ethylthio (-S-C₂H₅) group is introduced via nucleophilic substitution or coupling:

MethodConditionsSource
Thiolation of bromothiadiazoleEthylthiol (C₂H₅SH) with K₂CO₃ in DMF at 60°C
Direct S-alkylationEthyl iodide (C₂H₅I) and NaH in THF

Patent WO2018108791A1 highlights similar S-alkylation using methyl iodide under basic conditions , adaptable for ethylthio introduction.

Formation of Cyclopropylmethoxy Substituent

The cyclopropylmethoxy group is appended to the isonicotinamide via Mitsunobu reaction or SN2 substitution:

ReactionReagents & ConditionsSource
Mitsunobu reactionDIAD, PPh₃, cyclopropanemethanol in THF
Alkylation of hydroxyl groupCyclopropylmethyl bromide, K₂CO₃ in DMF at 80°C

The European Patent EP3781553B1 describes alkoxy group installation using similar alkylation strategies .

Amide Coupling to Link Substituents

The isonicotinamide and thiadiazole moieties are connected via amide bond formation:

Coupling MethodReagentsSource
HATU-mediated couplingHATU, DIPEA in DMF with 4-(dimethylamino)pyridine (DMAP) at 80°C
Acyl chloride activationThionyl chloride (SOCl₂) in toluene, followed by amine coupling

WO2018108791A1 confirms the use of HATU for amide bond formation between carboxylic acids and amines .

Purification and Stability

Post-synthesis purification and stability data:

ParameterDetailsSource
HPLC purificationH₂O/acetonitrile gradient, 21 mg yield after purification
Stability under acidic conditionsDecomposition observed in HCl (1M), stable in pH 7 buffer

EP3781553B1 reports stability of analogous compounds in neutral conditions but susceptibility to strong acids .

Reactivity with Electrophiles

The ethylthio group participates in oxidation and nucleophilic displacement:

ReactionOutcomeSource
Oxidation with mCPBAEthylsulfinyl or ethylsulfonyl derivatives
Displacement with aminesSubstitution by NH₃ or primary amines in ethanol at reflux

WO2019105871A1 demonstrates S-methyl group displacement in similar thiadiazoles , applicable to ethylthio variants.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the 1,3,4-thiadiazole ring, the phenoxy/acetamide groups, and the nature of the aromatic or aliphatic side chains. Key comparisons include:

Compound Name Substituents on 1,3,4-Thiadiazole Aromatic/Aliphatic Side Chain Key Structural Features
Target Compound 5-(Ethylthio) 2-(Cyclopropylmethoxy)isonicotinamide Unique cyclopropylmethoxy and isonicotinamide
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 5-(Ethylthio) 2-(2-Isopropyl-5-methylphenoxy)acetamide Phenoxy-acetamide instead of isonicotinamide
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 5-(Ethylthio) 2-(2-Methoxyphenoxy)acetamide Methoxy-phenoxy substitution
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 5-(4-Chlorobenzylthio) 2-(2-Isopropyl-5-methylphenoxy)acetamide Bulky aromatic substituent (4-Cl-benzyl)
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 5-(Piperidinylethylthio) Benzamide derivatives Piperidine-ethylthio and benzamide groups

Key Observations :

  • The cyclopropylmethoxy group in the target compound may enhance metabolic stability compared to bulkier phenoxy groups (e.g., 5g, 5l) due to its smaller size and lipophilicity .
  • Substitution at the 5-position of the thiadiazole ring (e.g., ethylthio vs. benzylthio) influences electronic properties and steric hindrance, affecting binding to biological targets .
Physicochemical Properties

Physical properties such as melting points and synthetic yields provide insights into stability and scalability:

Compound ID (from ) Melting Point (°C) Yield (%) Key Substituents
5g 168–170 78 5-(Ethylthio), 2-isopropyl-5-methylphenoxy
5l 138–140 68 5-(Ethylthio), 2-methoxyphenoxy
5j 138–140 82 5-(4-Chlorobenzylthio), 2-isopropyl-5-methylphenoxy

Analysis :

  • Higher yields in compounds with benzylthio substituents (e.g., 5j: 82%) suggest that electron-withdrawing groups may favor synthetic efficiency .

Q & A

Basic: What are the standard synthetic pathways for preparing 2-(cyclopropylmethoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)isonicotinamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential functionalization of the thiadiazole and isonicotinamide moieties. Key steps include:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Acylation : Coupling the thiadiazole intermediate with isonicotinoyl chloride derivatives in anhydrous DMF, using bases like triethylamine to neutralize HCl byproducts .
  • Etherification : Introducing the cyclopropylmethoxy group via nucleophilic substitution, requiring controlled temperatures (50–60°C) to avoid ring-opening of the cyclopropane .
    Critical conditions : Solvent polarity (DMF or THF), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for acylating agents) to minimize side products. Characterization via ¹H/¹³C NMR and LC-MS is essential for purity validation .

Advanced: How can computational methods streamline the optimization of reaction conditions for synthesizing this compound?

Integrated computational-experimental frameworks, such as quantum chemical reaction path searches (e.g., DFT calculations), predict energetically favorable pathways and transition states, reducing trial-and-error experimentation . For example:

  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics.
  • Catalyst screening : Machine learning models trained on thiadiazole acylation datasets identify optimal catalysts (e.g., DMAP vs. pyridine) .
  • Process control : Feedback loops between experimental yields and computational models refine parameters like temperature gradients or reagent addition rates .

Basic: What biological assays are commonly used to evaluate the pharmacological potential of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determinations) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory potential : ELISA-based quantification of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times) or compound purity. Methodological solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity screening .
  • Meta-analysis : Multivariate regression models to isolate variables (e.g., solvent used in stock solutions, serum content in media) affecting bioactivity .
  • Orthogonal assays : Validate results using complementary techniques (e.g., apoptosis via flow cytometry alongside MTT data) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms cyclopropane integrity (δ 0.5–1.5 ppm for cyclopropyl CH₂) and thiadiazole C-S bonds (δ 160–170 ppm in ¹³C) .
  • LC-MS/HPLC : Detects impurities (e.g., unreacted intermediates) with >95% purity thresholds for pharmacological studies .
  • FT-IR : Validates amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields or byproduct formation)?

  • DoE (Design of Experiments) : Taguchi or response surface methodologies optimize parameters (e.g., temperature, stoichiometry) with minimal runs .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiadiazole cyclization) .
  • In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progression in real time .

Basic: How does the compound’s structure influence its solubility and bioavailability?

  • LogP calculations : The cyclopropylmethoxy group enhances lipophilicity (predicted LogP ~2.5), favoring membrane permeability but potentially reducing aqueous solubility .
  • Salt formation : Co-crystallization with succinic acid improves solubility for in vivo studies .
  • Prodrug strategies : Esterification of the amide group may enhance intestinal absorption .

Advanced: What mechanistic insights can molecular docking provide into its biological targets?

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like:

  • Bacterial DHFR : Thiadiazole interactions with NADPH-binding pockets explain antimicrobial activity .
  • COX-2 active site : Hydrophobic interactions with cyclopropane may underpin anti-inflammatory effects .
  • Kinase inhibitors : Isoelectric focusing identifies charge complementarity with ATP-binding domains in cancer targets .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to amide hydrolysis; stable at pH 5–7 (t½ >24 hours) .
  • Thermal stability : Decomposition above 150°C (DSC analysis); storage recommended at -20°C under inert atmosphere .

Advanced: How can QSAR models guide the design of derivatives with enhanced potency?

3D-QSAR (CoMFA/CoMSIA) using thiadiazole derivatives’ bioactivity data identifies critical regions:

  • Electron-withdrawing groups at the 5-ethylthio position enhance antimicrobial activity .
  • Steric bulk near the cyclopropane improves target selectivity by reducing off-target binding .
  • Hydrogen bond donors on the isonicotinamide moiety correlate with kinase inhibition .

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